molecular formula C27H30FNO B1450542 (R)-3-(fluoromethyl)-1-((S)-1-(trityloxy)propan-2-yl)pyrrolidine CAS No. 1443983-95-6

(R)-3-(fluoromethyl)-1-((S)-1-(trityloxy)propan-2-yl)pyrrolidine

Cat. No.: B1450542
CAS No.: 1443983-95-6
M. Wt: 403.5 g/mol
InChI Key: XAPRJWSDBYEXAB-GOTSBHOMSA-N
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Description

®-3-(fluoromethyl)-1-((S)-1-(trityloxy)propan-2-yl)pyrrolidine is a chiral compound with potential applications in various fields of chemistry and biology. The compound features a pyrrolidine ring substituted with a fluoromethyl group and a trityloxy-protected secondary alcohol. The stereochemistry of the molecule is defined by the ® and (S) configurations at the respective chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(fluoromethyl)-1-((S)-1-(trityloxy)propan-2-yl)pyrrolidine typically involves multiple steps, starting from commercially available precursors. One common approach includes:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and suitable electrophiles.

    Introduction of the Fluoromethyl Group: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Protection of the Hydroxyl Group: The secondary alcohol is protected using trityl chloride in the presence of a base like pyridine to form the trityloxy group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

®-3-(fluoromethyl)-1-((S)-1-(trityloxy)propan-2-yl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The trityloxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The fluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of methyl-substituted pyrrolidine.

    Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-3-(fluoromethyl)-1-((S)-1-(trityloxy)propan-2-yl)pyrrolidine is used as a building block for the synthesis of more complex molecules. Its chiral centers make it valuable in asymmetric synthesis and chiral resolution studies.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and the effects of fluorine substitution on biological activity. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, ®-3-(fluoromethyl)-1-((S)-1-(trityloxy)propan-2-yl)pyrrolidine can be explored for its potential pharmacological properties. The presence of fluorine can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-3-(fluoromethyl)-1-((S)-1-(trityloxy)propan-2-yl)pyrrolidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing their activity through binding interactions. The fluoromethyl group can enhance binding affinity and selectivity by forming strong hydrogen bonds or dipole interactions.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(methyl)-1-((S)-1-(trityloxy)propan-2-yl)pyrrolidine: Similar structure but lacks the fluorine atom.

    ®-3-(chloromethyl)-1-((S)-1-(trityloxy)propan-2-yl)pyrrolidine: Similar structure with a chlorine atom instead of fluorine.

    ®-3-(hydroxymethyl)-1-((S)-1-(trityloxy)propan-2-yl)pyrrolidine: Similar structure with a hydroxyl group instead of fluorine.

Uniqueness

The presence of the fluoromethyl group in ®-3-(fluoromethyl)-1-((S)-1-(trityloxy)propan-2-yl)pyrrolidine imparts unique properties such as increased metabolic stability and enhanced binding interactions. Fluorine’s high electronegativity and small size make it a valuable substituent in drug design and other applications.

Properties

IUPAC Name

(3R)-3-(fluoromethyl)-1-[(2S)-1-trityloxypropan-2-yl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30FNO/c1-22(29-18-17-23(19-28)20-29)21-30-27(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26/h2-16,22-23H,17-21H2,1H3/t22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAPRJWSDBYEXAB-GOTSBHOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N4CCC(C4)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N4CC[C@H](C4)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-3-(fluoromethyl)-1-((S)-1-(trityloxy)propan-2-yl)pyrrolidine
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(R)-3-(fluoromethyl)-1-((S)-1-(trityloxy)propan-2-yl)pyrrolidine
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(R)-3-(fluoromethyl)-1-((S)-1-(trityloxy)propan-2-yl)pyrrolidine
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(R)-3-(fluoromethyl)-1-((S)-1-(trityloxy)propan-2-yl)pyrrolidine
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(R)-3-(fluoromethyl)-1-((S)-1-(trityloxy)propan-2-yl)pyrrolidine
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(R)-3-(fluoromethyl)-1-((S)-1-(trityloxy)propan-2-yl)pyrrolidine

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